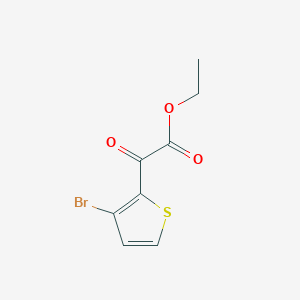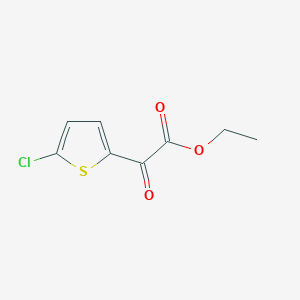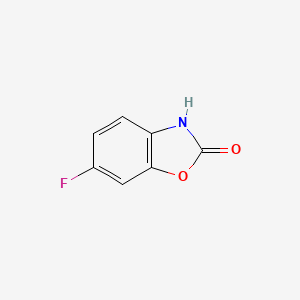
2-(嘧啶-4-基)乙醇
描述
“2-(Pyrimidin-4-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is also known by its IUPAC name, 2-(4-pyrimidinyl)ethanol .
Synthesis Analysis
The synthesis of pyrimidin-4-yl-ethanol derivatives involves multiple steps . The specific synthesis process can vary depending on the desired derivative .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-4-yl)ethanol” can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrimidin-4-yl)ethanol” can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
“2-(Pyrimidin-4-yl)ethanol” has a molecular weight of 124.142 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.科学研究应用
医药研究 镇痛活性
与 2-(嘧啶-4-基)乙醇相关的化合物已被研究用于其潜在的镇痛(止痛)特性。 例如,搜索结果中提到的研究发现某些衍生物表现出高度有效的镇痛活性 .
复杂化合物的化学合成中间体
该化合物已被用作合成更复杂化学结构的中间体。 这包括它在酮/烯醇互变异构体的生成中的作用,而酮/烯醇互变异构体在各种化学反应中很重要 .
电化学合成
电化学技术,它可能涉及嘧啶衍生物,由于其相对于传统化学合成路线的若干优势,正在成为有影响力的方法 .
蛋白激酶抑制
嘧啶和稠合嘧啶衍生物已显示出作为蛋白激酶抑制剂的潜力,蛋白激酶抑制剂是一类药物,可以通过阻断某些酶来治疗癌症等疾病 .
抗癌研究 细胞毒活性
一系列吡唑并[3,4-d]嘧啶,其结构与 2-(嘧啶-4-基)乙醇相关,已被合成并评估了其对各种癌细胞系的细胞毒活性,表明其在抗癌研究中的潜在应用 .
未来方向
作用机制
Target of Action
The primary target of 2-(Pyrimidin-4-yl)ethanol is the ROS1 kinase . ROS1 kinase is a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes such as cell proliferation, cell death, cell cycle progression, differentiation, and cell survival . The deregulation of many kinases, including ROS1, is usually directly linked to cancer development .
Mode of Action
2-(Pyrimidin-4-yl)ethanol interacts with its target, ROS1 kinase, by inhibiting its activity . This inhibition is achieved by preventing the kinase from catalyzing the transfer of the terminal phosphate of ATP to substrates that usually contain a serine, threonine, or tyrosine residue .
Biochemical Pathways
The inhibition of ROS1 kinase by 2-(Pyrimidin-4-yl)ethanol affects the protein kinase family’s cellular signaling processes . These processes include cell growth regulation, differentiation, migration, and metabolism . By inhibiting ROS1 kinase, the compound can potentially disrupt these processes, leading to the suppression of cancer development .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic properties would be crucial in determining its efficacy as a drug .
Result of Action
The result of the action of 2-(Pyrimidin-4-yl)ethanol is the inhibition of ROS1 kinase activity, which can lead to the suppression of various cellular processes that are crucial for cancer development . This can potentially result in the prevention or slowing down of cancer growth .
生化分析
Biochemical Properties
2-(Pyrimidin-4-yl)ethanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain protein kinases. It has been shown to interact with enzymes such as ROS1 kinase, a receptor tyrosine kinase involved in cell signaling pathways . The interaction between 2-(Pyrimidin-4-yl)ethanol and ROS1 kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of downstream signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of 2-(Pyrimidin-4-yl)ethanol on various types of cells and cellular processes are profound. In cancer cells, for instance, the inhibition of ROS1 kinase by 2-(Pyrimidin-4-yl)ethanol can result in reduced cell proliferation and increased apoptosis . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, 2-(Pyrimidin-4-yl)ethanol can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(Pyrimidin-4-yl)ethanol exerts its effects through the inhibition of enzyme activity. The compound binds to the active site of ROS1 kinase, preventing the phosphorylation of downstream substrates . This binding interaction is facilitated by the ethanol group, which forms hydrogen bonds with amino acid residues in the active site. The inhibition of ROS1 kinase activity leads to a decrease in the activation of downstream signaling molecules, ultimately affecting cellular processes such as proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrimidin-4-yl)ethanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-(Pyrimidin-4-yl)ethanol can lead to sustained inhibition of ROS1 kinase activity, resulting in prolonged effects on cellular function. The compound’s efficacy may diminish over time as cells develop resistance mechanisms.
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-4-yl)ethanol vary with different dosages in animal models. At low doses, the compound can effectively inhibit ROS1 kinase activity without causing significant toxicity . At higher doses, 2-(Pyrimidin-4-yl)ethanol may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes.
Metabolic Pathways
2-(Pyrimidin-4-yl)ethanol is involved in several metabolic pathways, primarily through its interaction with enzymes such as ROS1 kinase . The compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism. For instance, the inhibition of ROS1 kinase can lead to changes in the levels of metabolites associated with the MAPK/ERK pathway. Additionally, 2-(Pyrimidin-4-yl)ethanol may interact with cofactors that modulate its activity and stability.
Transport and Distribution
Within cells and tissues, 2-(Pyrimidin-4-yl)ethanol is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 2-(Pyrimidin-4-yl)ethanol can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of 2-(Pyrimidin-4-yl)ethanol is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the localization and activity of 2-(Pyrimidin-4-yl)ethanol. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in modulating cellular processes.
属性
IUPAC Name |
2-pyrimidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUIYOURRNFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573115 | |
| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68121-32-4 | |
| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

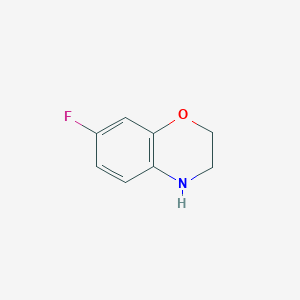
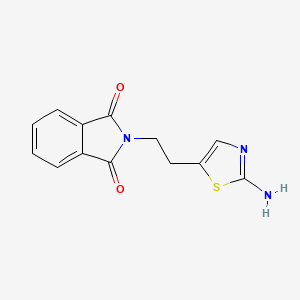

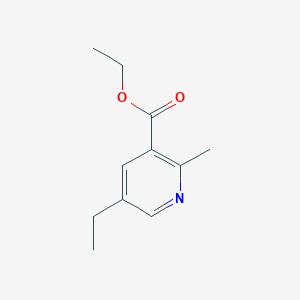
![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)
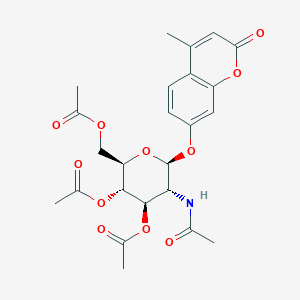
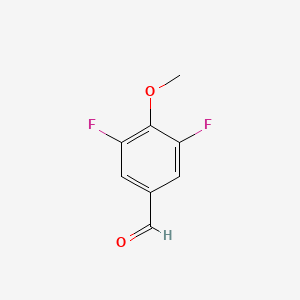
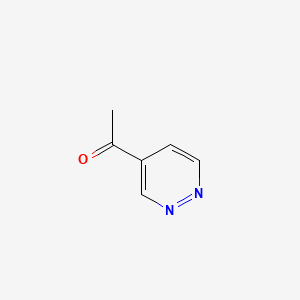
![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)
